1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone
Overview
Description
1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The compound this compound is characterized by the presence of an ethyl group, a nitrophenyl group, and an acetyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the acylation of piperidine with 2-nitrophenylacetic acid in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts such as Lewis acids or transition metal complexes can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the nitrophenyl group in the compound can interact with the active site of enzymes, inhibiting their function and affecting cellular processes .
The piperidine ring in the compound can also interact with neurotransmitter receptors in the central nervous system, leading to potential pharmacological effects such as analgesia and sedation . The exact molecular targets and pathways involved in the compound’s mechanism of action may vary depending on its specific application and context.
Comparison with Similar Compounds
1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-ethyl-1-[(2-aminophenyl)acetyl]piperidine: This compound is a reduced derivative of this compound, where the nitro group is converted to an amino group.
2-ethyl-1-[(2-chlorophenyl)acetyl]piperidine: In this compound, the nitro group is replaced with a chloro group.
2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine: This compound contains a methoxy group instead of a nitro group.
Each of these compounds has unique structural features that contribute to their distinct chemical and biological properties. The comparison of these compounds with this compound helps to understand the impact of different functional groups on the compound’s behavior and applications.
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-13-8-5-6-10-16(13)15(18)11-12-7-3-4-9-14(12)17(19)20/h3-4,7,9,13H,2,5-6,8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFQRVZMILPCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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